molecular formula C19H27NO4 B6972068 N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine

Cat. No.: B6972068
M. Wt: 333.4 g/mol
InChI Key: ULCBHRFBABEFAS-UHFFFAOYSA-N
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Description

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine is a complex organic compound featuring a 1,3-benzodioxole moiety, a tetrahydropyran ring, and a cyclopropyl group. Compounds containing the 1,3-benzodioxole ring system are known for their diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine typically involves multiple steps:

    Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.

    Condensation: This compound is condensed with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C to form 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile.

    Reduction: The nitrile group is then reduced using lithium tetrahydridoaluminate to yield [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine.

    Final Steps: This intermediate reacts with aryloxymethyloxiranes to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile or carbonyl groups to amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine is unique due to its combination of the 1,3-benzodioxole ring, tetrahydropyran ring, and cyclopropyl group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds .

Properties

IUPAC Name

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-21-11-16(14-2-3-14)20-12-19(6-8-22-9-7-19)15-4-5-17-18(10-15)24-13-23-17/h4-5,10,14,16,20H,2-3,6-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCBHRFBABEFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)NCC2(CCOCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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